![molecular formula C15H22O4 B1201167 1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide](/img/structure/B1201167.png)
1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide
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Overview
Description
1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide is a natural product found in Carpesium longifolium with data available.
Scientific Research Applications
Cytotoxic Activity
- Xanthanolides from Carpesium longifolium : A study isolated compounds including 1beta,4beta-epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide from Carpesium longifolium. Among these, parthenolide and michelenolide demonstrated significant cytotoxic activity against human hepatoma and ovarian carcinoma cells (Yang, Yuan, & Jia, 2003).
Antibacterial Properties
- Eremophilane-type Sesquiterpene Derivatives : Research on Senecio aegyptius var. discoideus yielded several eremophilane compounds, including derivatives structurally similar to 1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide. These compounds exhibited antibacterial activity against Bacillus cereus and Serratia species (Mohamed & Ahmed, 2005).
Antitumor Activities
- Sesquiterpenes from Inula japonica : In another study, similar sesquiterpenes isolated from Inula japonica showed appreciable cytotoxic activity against human hepatoma and ovarian carcinoma cell lines (Yang, Wang, & Jia, 2003).
Antimycobacterial and Cytotoxic Properties
- Guaianolide Sesquiterpenes from Pulicaria crispa : Guaianolide sesquiterpenes isolated from Pulicaria crispa exhibited weak antimycobacterial activity against Mycobacterium phlei and cytotoxicity in a human bladder carcinoma cell line (Stavri et al., 2008).
Eremophilane Sesquiterpenes and Their Activities
- Eremophilane Sesquiterpenes from Ligularia myriocephala : A study on Ligularia myriocephala found eremophilane sesquiterpenes, structurally related to 1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide. These compounds demonstrated only very weak cytotoxicity against human lung carcinoma and breast adenocarcinoma cell lines (Liu, Wei, & Shi, 2006).
properties
Product Name |
1beta,4beta-Epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,5R,5'S,6S,7S,8aR)-5-hydroxy-5',7-dimethyl-3-methylidenespiro[3a,4,5,7,8,8a-hexahydrocyclohepta[b]furan-6,2'-oxolane]-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-6-12-11(10(3)14(17)18-12)7-13(16)15(8)5-4-9(2)19-15/h8-9,11-13,16H,3-7H2,1-2H3/t8-,9-,11+,12+,13+,15-/m0/s1 |
InChI Key |
ZHGHWBHFNAIEDW-YBVYYMMESA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(O1)[C@H](C[C@@H]3[C@H](C[C@H]2O)C(=C)C(=O)O3)C |
SMILES |
CC1CCC2(O1)C(CC3C(CC2O)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1CCC2(O1)C(CC3C(CC2O)C(=C)C(=O)O3)C |
synonyms |
1beta,4beta-epoxy-5beta-hydroxy-10alphaH-xantha-11(13)-en-12,8beta-olide 1EHX cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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